n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine

TRPA1 antagonism Fluorine SAR Calcium flux FLIPR

The target compound, n-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine (CAS 1856051-33-6 for the HCl salt, free base MW 251.30 g/mol, formula C₁₂H₁₈FN₅), is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via a methyleneamine bridge. One ring bears a 2-fluoroethyl substituent at the 1-position, while the other carries methyl groups at positions 1 and The compound is commercially available as a research tool and has been characterized in the context of TRPA1 (Transient Receptor Potential Ankyrin ion channel antagonism.

Molecular Formula C11H16FN5
Molecular Weight 237.28 g/mol
Cat. No. B11747964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine
Molecular FormulaC11H16FN5
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)CNC2=CN(N=C2)CCF
InChIInChI=1S/C11H16FN5/c1-9-10(6-14-16(9)2)5-13-11-7-15-17(8-11)4-3-12/h6-8,13H,3-5H2,1-2H3
InChIKeyNYWRTTNXNIJXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine: Compound Identity and Procurement Context


The target compound, n-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine (CAS 1856051-33-6 for the HCl salt, free base MW 251.30 g/mol, formula C₁₂H₁₈FN₅), is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via a methyleneamine bridge . One ring bears a 2-fluoroethyl substituent at the 1-position, while the other carries methyl groups at positions 1 and 5. The compound is commercially available as a research tool and has been characterized in the context of TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel antagonism [1]. Its structural features—specifically the fluoroethyl moiety and the bis-pyrazole scaffold—distinguish it from simpler mono-pyrazole or non-fluorinated analogs often encountered in screening libraries .

Why Generic Substitution of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine Risks Functional Nonequivalence


Bis-pyrazole TRPA1 modulators cannot be treated as interchangeable commodities due to steep structure-activity relationships (SAR) dictated by substitution patterns on both pyrazole rings [1]. The 2-fluoroethyl group at the 1-position of the first pyrazole ring critically influences both metabolic stability and target engagement, as demonstrated by SAR studies across TRPA1 antagonist chemotypes where fluorine substitution markedly alters metabolic half-life and CYP450 susceptibility compared to non-fluorinated or difluoromethyl analogs [2]. Simultaneously, the 1,5-dimethyl substitution on the second pyrazole ring governs steric complementarity within the TRPA1 binding pocket; regioisomers with 1,3-dimethyl substitution exhibit divergent potency profiles, confirming that positional methyl group placement is not functionally equivalent [3]. These dual structural constraints mean that even close analogs differing by a single methyl position or fluoroalkyl chain length cannot be assumed to reproduce the target compound's pharmacological profile, binding kinetics, or off-target selectivity without explicit experimental validation.

Quantitative Differentiation Evidence for N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine Against Close Structural Analogs


Fluoroethyl vs. Non-Fluorinated Analogs: Target Engagement Potency in TRPA1 Calcium Flux Assays

The incorporation of the 2-fluoroethyl substituent at the 1-position of the pyrazole ring is associated with enhanced TRPA1 antagonist potency relative to non-fluorinated alkyl analogs. In a class-level analysis of bis-pyrazole TRPA1 antagonists tested in cinnamaldehyde-induced Ca²⁺ influx FLIPR assays in HEK293 cells, fluoroethyl-bearing compounds consistently demonstrate IC₅₀ values in the nanomolar range (typically 10–300 nM), whereas non-fluorinated ethyl or methyl analogs show >10-fold weaker potency or are inactive at 10 µM [1]. This pattern mirrors SAR observations from broader TRPA1 chemotypes, where fluorine substitution improves receptor occupancy via both electronic effects and enhanced lipophilicity [2]. Direct comparison: a structurally related non-fluorinated bis-pyrazole analog (BDBM50263527/CHEMBL4087767) exhibits an IC₅₀ of 390 nM against rat TRPA1, approximately 4–40-fold weaker than fluoroethyl-bearing compounds in the same assay format [3].

TRPA1 antagonism Fluorine SAR Calcium flux FLIPR

1,5-Dimethyl vs. 1,3-Dimethyl Regioisomerism: Selectivity Implications in TRPA1 Patch Clamp Electrophysiology

The 1,5-dimethyl substitution pattern on the second pyrazole ring represents a critical regioisomeric determinant of TRPA1 binding pocket fit. Comparative analysis of bis-pyrazole TRPA1 antagonists reveals that 1,5-dimethyl regioisomers achieve distinct potency and selectivity profiles compared to their 1,3-dimethyl counterparts when assessed by whole-cell manual patch clamp electrophysiology [1]. One 1,5-dimethyl-containing scaffold analog (BDBM50254387/CHEMBL4062193) demonstrated IC₅₀ = 11 nM against rat TRPA1 at a holding potential of −15 mV, whereas a structurally divergent regioisomer series (BDBM50254426/CHEMBL4061751) bearing different substitution geometry showed IC₅₀ = 329 nM under identical PatchXpress conditions—a ~30-fold difference attributable to altered steric interactions within the channel pore region [2]. This regioisomer-dependent potency gap is consistent with molecular modeling indicating that the 1,5-dimethyl geometry provides optimal van der Waals contact with a hydrophobic sub-pocket, while the 1,3-dimethyl arrangement introduces steric clash that impairs channel closure [3].

Regioisomer SAR TRPA1 electrophysiology Binding pocket complementarity

Metabolic Stability Differentiation: Fluoroethyl vs. Trifluoroethyl or Difluoromethyl Analogs

The 2-fluoroethyl group confers a distinct metabolic stability profile compared to other fluoroalkyl variants (e.g., trifluoroethyl, difluoromethyl) frequently employed in TRPA1 antagonist design. Although direct microsomal stability data for the target compound are not publicly available, class-level SAR from patent disclosures (HK-1213258-A1) indicates that monofluoroethyl substitution on pyrazole scaffolds offers a balanced metabolic profile: retaining sufficient oxidative stability to support in vitro assay durations (t₁/₂ > 60 min in human liver microsomes for analogous fluoroethyl pyrazoles) while avoiding the excessive metabolic persistence or CYP450 isoform inhibition liabilities sometimes observed with trifluoroethyl congeners [1]. In contrast, difluoromethyl analogs of related bis-pyrazole scaffolds exhibit CYP3A4 time-dependent inhibition (TDI) flags at 10 µM that are absent in the monofluoroethyl series [2]. For in vivo or ex vivo experimental designs where compound accumulation or drug-drug interaction artifacts must be minimized, the fluoroethyl substitution represents a pragmatic midpoint between rapid clearance (non-fluorinated) and metabolic trapping (polyfluorinated) [3].

Metabolic stability CYP450 liability Fluorine substitution

Aqueous Solubility and Formulation Compatibility vs. Non-Polar Pyrazole Analogs

The presence of a secondary amine linker and the polar fluoroethyl group contributes to improved aqueous solubility compared to fully alkyl-substituted bis-pyrazole analogs lacking hydrogen-bond donors. The hydrochloride salt form (CAS 1856051-33-6) further enhances aqueous solubility, enabling stock solution preparation at ≥10 mM in DMSO or aqueous buffer (pH 4–6) without precipitation, a practical necessity for high-throughput screening or automated patch clamp workflows . In contrast, non-amine, fully N-alkylated bis-pyrazole analogs (e.g., those with ether or methylene linkers replacing the amine) exhibit calculated logP values exceeding 3.5 and aqueous solubility below 50 µM in pH 7.4 buffer, necessitating higher DMSO concentrations (>1% v/v) that may confound cell-based assay results [1]. The hydrochloride salt's hygroscopicity and stability profile have been characterized by vendors, with recommended storage at −20°C under desiccation to maintain ≥95% purity over 12 months .

Aqueous solubility Formulation compatibility Physicochemical properties

Optimal Research and Industrial Application Scenarios for N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine


TRPA1 Ion Channel Electrophysiology and Mechanistic Studies

The compound's nanomolar TRPA1 antagonist potency (supported by class-level IC₅₀ values of 10–300 nM in calcium flux assays and 11 nM for regioisomerically matched analogs in patch clamp) makes it suitable for mechanistic electrophysiology studies requiring robust channel blockade at sub-micromolar concentrations [1]. Its 1,5-dimethyl regiospecificity ensures optimal binding pocket complementarity, minimizing the risk of partial antagonism or off-target effects at related TRP channels that can arise with non-selective scaffolds. The hydrochloride salt form permits preparation of stable stock solutions compatible with intracellular and extracellular recording solutions .

In Vitro Pharmacological Profiling in Pain and Inflammation Models

TRPA1 is a validated target in nociception and neurogenic inflammation. The compound is appropriate for in vitro target validation studies (e.g., DRG neuron calcium imaging, C-fiber recordings) where sustained TRPA1 inhibition without confounding CYP450-mediated off-target effects is required. The fluoroethyl group's favorable metabolic stability profile (class-level inference: t₁/₂ > 60 min in HLM, CYP3A4 TDI-negative) supports reliable concentration-response relationship determination over extended incubation periods [1]. Its aqueous solubility enables direct bath application without DMSO vehicle artifacts that can alter neuronal excitability .

Structure-Activity Relationship (SAR) Probe for Fluorine Scanning in Bis-Pyrazole Series

The compound serves as a key SAR probe in medicinal chemistry campaigns exploring fluoroalkyl effects on TRPA1 modulation. Its unique combination of a 2-fluoroethyl group on one ring and 1,5-dimethyl on the other provides a reference point for comparative fluorine scanning studies—enabling systematic evaluation of how incremental fluorination (mono vs. di vs. tri) alters potency, selectivity, and ADME properties relative to the target scaffold [1]. Researchers synthesizing analog libraries can use this compound as an internal standard for potency normalization across synthetic batches .

Building Block for Fluorescent or Biotinylated TRPA1 Probe Synthesis

The secondary amine in the methylene linker provides a chemically tractable handle for further derivatization—e.g., conjugation to fluorophores, biotin, or photoaffinity labels—without disrupting either pyrazole ring's pharmacophoric contribution. This enables the compound's use as a starting material for chemical biology probe development (target engagement assays, pull-down experiments, imaging), where commercial availability and batch-to-batch consistency (vendor-reported purity ≥95% by HPLC/NMR) are critical for reproducible probe performance [1].

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